molecular formula C13H15N3O3 B1329790 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 2189-26-6

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B1329790
CAS RN: 2189-26-6
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, is closely related to the crystal structure discussed in the provided papers, which is (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. This compound is an amino acid that plays a significant role in various biological processes such as methylation, detoxication, and antioxidation, and is valuable in the pharmaceutical and food industries .

Synthesis Analysis

The synthesis of the related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, involves dissolving the amino acid in acetic acid, followed by reflux and natural evaporation to yield colorless single crystals suitable for X-ray analysis . This process indicates that the compound can be synthesized in a relatively straightforward manner, involving common laboratory techniques such as reflux and filtration.

Molecular Structure Analysis

The molecular structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid is monoclinic with specific lattice parameters detailed in the papers . The indole ring within the molecule is essentially planar, and the overall geometry is consistent with related compounds. The crystal structure is characterized by various hydrogen bonds that stabilize the molecule, involving interactions between the protonated nitrogen atoms, acetic acid, and water molecules .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, the synthesis and crystal structure analysis suggest that the compound could participate in hydrogen bonding due to the presence of amino and carboxylic acid functional groups. These interactions are crucial for the stability of the crystal structure and could influence the reactivity of the compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical properties of the compound include the formation of colorless single crystals, as observed during the synthesis process . The chemical properties are inferred from the molecular structure, which shows a capacity for hydrogen bonding. The exact melting point, solubility, and other physical properties are not provided in the papers, but these could be deduced from the molecular structure and functional groups present in the compound.

Scientific Research Applications

Understanding Compound Interactions and Metabolism

  • A study highlighted the presence of an abnormal spot RF, suggesting the involvement of an imidazole derivative, in the urinary chromatographic pattern of a patient in hepatic coma. This underscores the significance of understanding chemical interactions and metabolism in medical conditions (McIsaac & Page, 1961).

Evaluating Occupational Exposure to Chemical Compounds

  • Research on the exposure of Finnish farm workers to phenoxy acid herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid and others, evaluated the excretion of these chemicals and their metabolites. It highlighted the importance of assessing occupational exposure and understanding the metabolic pathways of similar compounds (Manninen et al., 1986).

Investigating Biochemical Pathways in Medical Conditions

  • A study on propionic acidemia, a disorder related to propionyl CoA carboxylase deficiency, examined the metabolic changes associated with hyperammonemia in patients. It emphasized the role of understanding biochemical pathways and the impact of specific amino acids and organic acids in medical conditions (Filipowicz et al., 2006).

Biomonitoring and Safety Assessments

  • Research on the biomonitoring of technical grade 1-alkoxy-2-propanol acetates through urinary analysis of 2-alkoxypropionic acids provided insights into exposure assessment and the importance of monitoring chemical exposure for ensuring occupational safety (Laitinen, 1997).

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315302
Record name Glycyl-DL-tryptophan
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

CAS RN

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1
Record name Glycyl-DL-tryptophan
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Record name N-Glycyl-DL-tryptophan
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Record name L-Tryptophan, N-glycyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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